Physicochemical Differentiation: ClogP and TPSA vs. 4-Phenylpiperidine Analog
The target compound exhibits a computed clogP of 2.91 and a topological polar surface area (TPSA) of 51.44 Ų, values that place it within the optimal oral drug-like space [1]. In contrast, the corresponding 4-phenylpiperidine analog (3-(3,5-dimethylisoxazol-4-yl)-1-(4-phenylpiperidin-1-yl)propan-1-one, C₁₇H₂₂N₂O₂, MW 286.37) is predicted to have a higher clogP (~3.3) owing to the replacement of the sulfur-containing thiophene with a purely hydrocarbon phenyl ring . The ~0.4 log unit increase in lipophilicity for the phenyl analog would be expected to reduce aqueous solubility and alter non-specific protein binding, differentiating the two compounds in cell-based and in vivo assays.
| Evidence Dimension | Lipophilicity (clogP) and TPSA |
|---|---|
| Target Compound Data | clogP 2.91, TPSA 51.44 Ų (C₁₇H₂₂N₂O₂S, MW 318.44) |
| Comparator Or Baseline | 4-Phenylpiperidine analog: predicted clogP ~3.3, TPSA ~51 Ų (C₁₇H₂₂N₂O₂, MW 286.37) |
| Quantified Difference | ΔclogP ≈ -0.4 (target less lipophilic) |
| Conditions | In silico prediction (Pipeline Pilot / MOE-derived descriptors); experimental confirmation pending |
Why This Matters
Lower lipophilicity correlates with reduced promiscuity and improved developability, making the thiophene-3-yl compound a potentially cleaner probe for target-validation studies compared to its phenyl congener.
- [1] Sildrug Database, IBB PAS, Compound EOS43461 (target compound), URL: https://sildrug.ibb.waw.pl/ecbd/EOS43461/ (accessed 2026-05-09). View Source
